3-(But-2-EN-1-yloxy)azetidine
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Overview
Description
3-(But-2-en-1-yloxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the but-2-en-1-yloxy group in this compound adds further complexity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(But-2-en-1-yloxy)azetidine, can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of azetidines bearing various functional groups .
Industrial Production Methods
Industrial production of azetidines often involves the polymerization of aziridine and azetidine monomers. This process can be controlled through anionic and cationic ring-opening polymerization mechanisms, which are used to produce polyamines with various structures . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(But-2-en-1-yloxy)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(But-2-en-1-yloxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(But-2-en-1-yloxy)azetidine involves its interaction with molecular targets and pathways. The compound’s unique ring strain and functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. For example, azetidine-containing compounds have been shown to inhibit specific enzymes and receptors, contributing to their pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Azetidine-2-carboxylic acid: A derivative of azetidine with a carboxylic acid functional group.
Uniqueness
3-(But-2-en-1-yloxy)azetidine is unique due to its specific functional group (but-2-en-1-yloxy) and the four-membered azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-[(E)-but-2-enoxy]azetidine |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-9-7-5-8-6-7/h2-3,7-8H,4-6H2,1H3/b3-2+ |
InChI Key |
YYCLIMXDXGEQMO-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/COC1CNC1 |
Canonical SMILES |
CC=CCOC1CNC1 |
Origin of Product |
United States |
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